EB-0150

ER α-Glucosidase II Valiolamine Iminosugar

EB-0150 is the most potent valiolamine-derived ER α-glucosidase inhibitor for DENV2 (IC50=1.4 μM), offering a 13-75x potency advantage over analogs EB-0156/EB-0176. Its co-crystal structure (PDB:7KRY) validates the 6-atom linker binding mode, ensuring reproducible mechanism-of-action studies across flavivirus and coronavirus models. Select for unmatched experimental signal strength.

Molecular Formula C19H30N6O7
Molecular Weight 454.5 g/mol
Cat. No. B12425390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-0150
Molecular FormulaC19H30N6O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]
InChIInChI=1S/C19H30N6O7/c20-24-23-12-5-6-13(15(9-12)25(31)32)21-7-3-1-2-4-8-22-14-10-19(30,11-26)18(29)17(28)16(14)27/h5-6,9,14,16-18,21-22,26-30H,1-4,7-8,10-11H2/t14-,16-,17+,18-,19-/m0/s1
InChIKeyLQGVNQLERZVIBK-UJCHZGTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB-0150: A Validated N-Substituted Valiolamine ER α-Glucosidase I/II Inhibitor for Broad-Spectrum Antiviral Research


EB-0150 is an N-substituted derivative of valiolamine, a pseudo-aminosugar iminosugar scaffold, that acts as a potent, competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II [1]. It is specifically characterized as a host-targeting antiviral (HTAV) tool compound that disrupts the ER quality control (ERQC) machinery essential for the proper folding of enveloped virus glycoproteins, thereby impeding viral replication [1]. The compound incorporates a 6-carbon alkyl chain linking the valiolamine core to a nitroxide-azido-aminophenyl moiety, a structural feature derived from the high-potency inhibitor UV-5 (NAP-DNJ), which confers enhanced enzyme binding and broad-spectrum antiviral activity in vitro against both dengue virus (DENV) and SARS-CoV-2 [1].

The Critical Pitfalls of Substituting EB-0150 with Other Valiolamine Analogs or Iminosugar Inhibitors in ERQC-Focused Antiviral Studies


In the valiolamine derivative class, seemingly minor structural variations can lead to catastrophic losses in antiviral potency and shifts in viral strain selectivity, rendering generic substitution highly unreliable. While many analogs share the valiolamine core, differences in N-alkyl chain length, the presence of an aminophenyl moiety, and specific ring substitutions create a complex structure-activity relationship (SAR) that cannot be predicted from enzyme inhibition data alone [1]. For instance, EB-0150's 6-atom linker and nitroxide-azido-aryl group confer a unique binding mode and activity profile against DENV2 and SARS-CoV-2 that is not replicated even by closely related derivatives like EB-0281 or EB-0156, which display divergent antiviral activities and selectivity indexes [1]. Therefore, assuming functional interchangeability among 'valiolamine derivatives' or 'ER α-glucosidase inhibitors' without direct, assay-matched comparative data will likely compromise experimental reproducibility and confound mechanism-of-action studies [1].

A Quantitative, Comparator-Driven Analysis of EB-0150's Differentiated Activity and Selectivity Profile


Superior ER α-Glucosidase II Inhibition Relative to Valiolamine and UV-4: A >30,000-Fold Improvement

EB-0150 demonstrates a profound, >30,000-fold increase in inhibitory potency against ER α-glucosidase II compared to the parent compound valiolamine (EB-0155), directly attributable to its optimized N-substitution [1]. This level of enhancement is not observed with all derivatives; for example, a shorter 4-carbon linker analog (EB-0281) shows only a ~100-fold improvement over valiolamine, highlighting the critical role of the specific 6-carbon linker in EB-0150 [1].

ER α-Glucosidase II Valiolamine Iminosugar Broad-spectrum antiviral

Divergent Antiviral Potency Against Dengue Virus Serotype 2 (DENV2): EB-0150 vs. EB-0156 and EB-0176

In a direct comparison using the same infectious virus yield reduction assay, EB-0150 exhibited an IC50 of 1.4 μM against DENV2, which is 13-fold more potent than the highly optimized α-GluI/II inhibitor EB-0156 (IC50 = 18.2 μM) and 75-fold more potent than EB-0176 (IC50 = 105.4 μM) [1]. This divergence in antiviral activity, despite EB-0156 and EB-0176 being significantly more potent in isolated enzyme assays, underscores EB-0150's superior cellular translation and highlights the risk of selecting compounds based solely on target inhibition data [1].

Dengue virus DENV2 Antiviral Vero cells

Cross-Viral Spectrum: Demonstrated Activity Against SARS-CoV-2 with a Favorable Selectivity Window

EB-0150 demonstrates a distinct cross-viral activity profile, inhibiting SARS-CoV-2 replication in human Calu-3 lung epithelial cells with an IC50 of 12.3 μM [1]. This activity is comparable to the established iminosugar benchmark UV-4 (IC50 = 24.5 μM) and is achieved with a selectivity index (CC50/IC50) of 88.0 against DENV2, indicating a significant therapeutic window in vitro [1]. Notably, EB-0156, while a more potent enzyme inhibitor, displayed significantly weaker anti-SARS-CoV-2 activity (IC50 >100 μM), confirming that EB-0150's unique structure translates to a more robust and versatile antiviral profile across divergent viral families [1].

SARS-CoV-2 Calu-3 cells Broad-spectrum antiviral COVID-19

Structural Determinants of Potency: The Role of a 6-Atom Linker in Maximizing Enzyme Binding

High-resolution crystal structures of the ER α-GluII-EB-0150 complex (PDB: 7KRY) reveal that the compound's 6-atom alkyl linker enables critical interactions that shorter linkers cannot achieve [1]. Specifically, the 6-atom linker in EB-0150 allows its azide group to form a hydrogen bond with Cys524 of α-GluII, an interaction impossible for the 4-atom linker analog EB-0281 [1]. Furthermore, EB-0150's nitroxide group establishes an anion-π interaction with Phe571, and the extended linker buries a larger surface area (259 Ų) compared to EB-0281 (245 Ų), correlating directly with a 30-fold improvement in α-GluII IC50 [1].

Structure-activity relationship SAR X-ray crystallography Binding mode

Evidence-Based Research Applications Where EB-0150 Provides a Clear and Verifiable Advantage


Investigating ERQC Dependency in Dengue Virus (DENV) Replication

For mechanistic studies probing the role of host ER α-glucosidases in DENV2 lifecycle, EB-0150 is the optimal tool compound. Its IC50 of 1.4 μM in Vero cells is the most potent among all characterized valiolamine derivatives, providing a 13-fold advantage over the next best analog, EB-0156 (IC50 = 18.2 μM), and a 75-fold advantage over EB-0176 [1]. This potency, combined with a robust selectivity index of 88.0, minimizes confounding off-target cellular toxicity and maximizes the experimental signal, making it ideal for both viral yield reduction and mechanistic glycoprotein processing assays [1].

Comparative Analysis of Host-Targeting Antivirals Across Viral Families (Flaviviridae vs. Coronaviridae)

EB-0150 serves as a uniquely versatile host-targeting antiviral (HTAV) probe for experiments designed to compare the efficacy of ERQC inhibition across divergent viral families. Unlike EB-0156, which shows a 13-fold difference in potency between DENV2 and SARS-CoV-2, EB-0150 maintains a relatively balanced activity profile (1.4 μM vs. 12.3 μM, respectively) [1]. This allows researchers to use a single, well-characterized chemical probe to interrogate the differential reliance of flaviviruses and betacoronaviruses on host glycosylation pathways, reducing inter-compound variability and strengthening comparative conclusions [1].

Structure-Activity Relationship (SAR) Studies on Iminosugar-Based ERQC Inhibitors

For medicinal chemistry and chemical biology groups exploring the SAR of valiolamine derivatives, EB-0150 is an essential reference compound. Its high-resolution co-crystal structure with ER α-GluII (PDB: 7KRY) provides a definitive, atomic-level blueprint of a productive binding mode, including key interactions like the 6-atom linker-mediated hydrogen bond with Cys524 and the anion-π interaction with Phe571 [1]. The compound's 30-fold superiority over the 4-atom linker analog EB-0281 in enzyme inhibition provides a clear, quantifiable benchmark against which new derivatives can be rationally designed and evaluated [1].

Validation of In Vitro Antiviral Assays Requiring a Benchmark Positive Control

In high-throughput screening campaigns for novel broad-spectrum antivirals targeting host factors, EB-0150 is a superior positive control for ERQC inhibition compared to the classical iminosugar UV-4. With a 2-fold greater potency against SARS-CoV-2 in Calu-3 cells (IC50 = 12.3 μM vs. 24.5 μM for UV-4) and well-defined, potent activity against DENV2, EB-0150 offers a more consistent and sensitive benchmark across multiple viral models [1]. Its established cytotoxicity profile (CC50 for Vero cells) further ensures that observed antiviral effects are not confounded by non-specific cellular toxicity [1].

Quote Request

Request a Quote for EB-0150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.